5-[2-(Benzylamino)propyl]-2-methoxyphenol
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Overview
Description
5-[2-(Benzylamino)propyl]-2-methoxyphenol is an organic compound that features a benzylamino group attached to a propyl chain, which is further connected to a methoxyphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Benzylamino)propyl]-2-methoxyphenol typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane in the Clemmensen reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Benzylamino)propyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzylic alcohols or ketones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Zinc or tin in dilute mineral acid, or sodium sulfide in ammonium hydroxide solution.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Benzylic alcohols, ketones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
5-[2-(Benzylamino)propyl]-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[2-(Benzylamino)propyl]-2-methoxyphenol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenol moiety may also contribute to its biological activity by interacting with cellular membranes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzylamino group attached directly to an amine.
Methoxyphenol: A compound with a methoxy group attached to a phenol ring.
Propylbenzene: A compound with a propyl group attached to a benzene ring.
Uniqueness
5-[2-(Benzylamino)propyl]-2-methoxyphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88543-17-3 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
5-[2-(benzylamino)propyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H21NO2/c1-13(18-12-14-6-4-3-5-7-14)10-15-8-9-17(20-2)16(19)11-15/h3-9,11,13,18-19H,10,12H2,1-2H3 |
InChI Key |
IYTDOWHJAROKEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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